1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVQERJAFBDBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248977 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-90-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Functionalization via Pyridine Precursors
One approach involves starting from pyridine-2,3-dicarboxylic acid derivatives or their anhydrides, which are reacted with amines to form intermediates that can be cyclized into the pyrrolo[2,3-b]pyridine framework. For example, reactions of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine under basic conditions followed by acid treatment can yield bicyclic intermediates which are further transformed into pyrrolo[2,3-b]pyridine derivatives with high optical purity.
Key reaction conditions include:
- Use of strong bases such as 30% NaOH to adjust pH and facilitate extraction.
- Acidic treatment with aqueous HCl under reflux (2-10 hours) to promote cyclization and conversion of intermediates.
- Use of inert solvents like toluene at elevated temperatures (70-100 °C) for specific reaction stages.
This method emphasizes the control of stereochemistry and purity in the intermediate stages, which is crucial for obtaining the desired compound with high yield and selectivity.
Reduction and Hydrogenation Approaches
Another method involves the reduction of pyrrolo[2,3-b]pyridine derivatives or their salts. For example, sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide followed by catalytic hydrogenation (e.g., over palladium on carbon) has been used to obtain tetrahydro derivatives, which can be further functionalized to introduce aldehyde groups.
This approach is notable for:
- Its operational simplicity and scalability.
- Applicability to various N-substituted derivatives.
- Use of mild reducing agents and hydrogenation catalysts to achieve selective transformations.
Such methods are valuable for preparing functionalized pyrrolo[2,3-b]pyridines that can be further oxidized to dicarbaldehydes.
Formylation and Oxidation Techniques
Selective introduction of aldehyde groups at the 3 and 4 positions typically requires controlled formylation reactions. While specific protocols for 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde are less commonly detailed, general strategies include:
- Vilsmeier–Haack formylation using POCl3 and DMF.
- Directed lithiation followed by quenching with DMF.
- Oxidation of methyl groups or hydroxymethyl intermediates to aldehydes.
These reactions must be optimized to avoid over-oxidation or undesired substitution patterns.
Experimental Data Summary
The following table summarizes key reaction conditions and yields from reported experiments relevant to the preparation of pyrrolo[2,3-b]pyridine derivatives, which are precursors or analogs of the target compound:
| Step/Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate refluxed with HCl in acetone (15 h) | Concentrated HCl, reflux in acetone | 100 | Crystalline product isolated by filtration |
| Boc-protection of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | Triethylamine in DCM, 20 °C, 2 h | 78 | tert-butyl carbamate derivative formed |
| Triphosgene-mediated coupling reactions | DCM, ice bath to room temp, 1-3 h | 39-50 | Formation of carbamoyl intermediates |
| Reduction of pyrrolo[2,3-c]pyridinium salts | Sodium borohydride reduction, hydrogenation over Pd/C | Variable | Key step for tetrahydro derivatives synthesis |
These data illustrate the diversity of conditions and reagents employed in the preparation of related heterocyclic intermediates, highlighting the necessity of precise control over reaction parameters to achieve high yields and purity.
Research Findings and Optimization Notes
Optical Purity : The synthesis of intermediates with high optical purity (>99%) is achievable by careful selection of reaction conditions and chiral starting materials, which is crucial for pharmaceutical applications.
Reaction Time and Temperature : Acidic reflux conditions typically range from 2 to 10 hours, with temperatures from room temperature to solvent boiling points (e.g., 70-100 °C) to optimize cyclization and functional group transformations.
Solvent Choice : Inert solvents such as toluene and dichloromethane are preferred for certain steps to avoid side reactions and facilitate purification.
Protective Groups : Use of benzyl amine derivatives as protective groups helps in controlling regioselectivity and stabilizing intermediates during multi-step synthesis.
Reduction Methods : Sodium borohydride and catalytic hydrogenation are effective for converting pyridinium salts to tetrahydro derivatives, which can be precursors for aldehyde introduction.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde has been studied for its potential as a therapeutic agent due to its ability to inhibit various biological targets.
Fibroblast Growth Factor Receptor Inhibition
Recent studies have highlighted the compound's derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a derivative identified as compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating significant anti-proliferative effects on breast cancer cells (4T1) and inducing apoptosis .
Phosphodiesterase Inhibition
Another notable application is in the inhibition of phosphodiesterase 4B (PDE4B), which is relevant in the treatment of inflammatory diseases. A derivative exhibited selective inhibition with an IC50 range of 0.11–1.1 μM against PDE4B, indicating its potential for further development in treating central nervous system disorders .
Synthetic Methodologies
The synthesis of This compound and its derivatives can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : This method has been successfully employed to synthesize formyl derivatives from corresponding hydrazones with excellent yields .
- Reflux Conditions : A common synthetic approach involves refluxing the compound with specific bicyclic scaffolds under acidic conditions to yield desired products .
The biological evaluation of This compound derivatives has revealed promising activities:
- Antitumor Activity : Compounds derived from this scaffold have shown significant antitumor properties through various mechanisms, including apoptosis induction and inhibition of cell migration and invasion .
- Antimicrobial Properties : Some derivatives have also been evaluated for their antimicrobial activities against various bacterial strains, showing varying degrees of effectiveness .
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Potent inhibitor; induces apoptosis in cancer cells |
| Compound 4h | FGFR2 | 9 | Significant anti-proliferative effect |
| Compound 11h | PDE4B | 0.11–1.1 | Selective inhibitor; potential for CNS disease therapy |
Table 2: Synthesis Conditions for Derivatives
| Reaction Type | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack | Hydrazones | DMF-POCl₃; Ice bath | Excellent |
| Reflux with Scaffolds | 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | HCl/Methanol; Reflux at 60-80°C | Varied |
Mechanism of Action
The mechanism by which 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table summarizes structurally related compounds and their key attributes:
*Similarity scores calculated using Tanimoto coefficients ().
Functional Group Impact on Bioactivity
- Aldehyde vs. Carboxylic Acid Derivatives : The dicarbaldehyde (1190311-90-0) exhibits higher electrophilicity compared to its esterified analogues (e.g., 1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid methyl ester, CAS: 1190321-80-2), making it more reactive in nucleophilic addition reactions. However, ester derivatives often show improved stability and bioavailability in pharmacokinetic studies .
- Methyl Substitutions : Methyl groups at C3 or C5 (e.g., 1190321-17-5) reduce aldehyde reactivity and alter binding modes in kinase targets. For example, methylation at C5 decreases inhibitory potency against SGK-1 by ~30% compared to the parent dicarbaldehyde .
- Fluorinated Analogues : Fluorination at C4/C5 (e.g., 4,5-difluoro derivatives) enhances metabolic stability and blood-brain barrier penetration, critical for central nervous system-targeted therapies .
Pharmacological Activity Comparison
- Kinase Inhibition : The dicarbaldehyde scaffold demonstrates broad-spectrum kinase inhibition, particularly against SGK-1 and other serine/threonine kinases, with IC₅₀ values in the low micromolar range. Pyrazole-substituted derivatives () show enhanced selectivity for tyrosine kinases .
- Antimicrobial Activity: While the dicarbaldehyde itself lacks direct antimicrobial activity, its azo derivatives (e.g., dipyrano[2,3-b:3,2-e]pyridines) exhibit potent antibacterial and antifungal properties, with MIC values as low as 2 µg/mL against Staphylococcus aureus .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is a heterocyclic compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₆N₂O₂ and a molecular weight of approximately 146.15 g/mol. The compound features two aldehyde functional groups at the 3 and 4 positions of the pyrrolo[2,3-b]pyridine structure, enhancing its reactivity and potential applications in medicinal chemistry.
Target Receptors
The primary targets for this compound are the FGFRs—specifically FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in cell proliferation, differentiation, and migration.
Mode of Action
The compound inhibits FGFR activity by preventing the autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are vital for tumor growth and progression. The IC50 values for this compound against FGFR1, FGFR2, and FGFR3 are reported to be 7 nM, 9 nM, and 25 nM respectively .
Antitumor Effects
Research indicates that derivatives of this compound exhibit notable antitumor activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (4T1), leading to increased apoptosis .
- Migration and Invasion : The compound also significantly reduces the migration and invasion capabilities of these cancer cells .
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The results highlight its potential as a therapeutic agent in oncology:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| Breast Cancer (4T1) | 7 | Proliferation inhibition |
| Lung Cancer | Varies | Moderate cytotoxicity |
| Ovarian Cancer | Moderate | Limited toxicity to healthy cells |
Case Studies and Research Findings
Several studies have explored the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h demonstrated potent inhibition with IC50 values indicating strong efficacy against FGFRs .
- In Vivo Studies : Animal models have shown that treatment with these compounds leads to significant tumor regression in xenograft models .
Q & A
Basic: What are the standard synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde?
Answer:
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A common strategy includes:
- Core Formation : Condensation reactions using hexamine and acetic acid under reflux to generate the bicyclic structure (e.g., Scheme 2 in ).
- Aldehyde Introduction : Oxidation of methyl groups or direct formylation using reagents like MnO₂ in THF (see Scheme 2, step e in ).
- Regioselective Modifications : Protecting groups (e.g., tosyl) are employed to direct substitutions. For example, NaH and TsCl in THF enable selective functionalization at the 1-position ( ).
Key Considerations : Monitor reaction progress via TLC and use column chromatography for purification. Validate intermediates using NMR and HRMS ( ).
Advanced: How do substituents at the 3- and 5-positions influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : 3-Carbonyl or 5-halogen substituents enhance kinase inhibition (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h with 3-benzoyl and 5-(3,4-dimethoxyphenyl) groups; ).
- Steric Effects : Bulky substituents at the 5-position improve selectivity for FGFR isoforms ( ).
- Hydrogen Bonding : Aldehyde groups at positions 3 and 4 may act as electrophilic warheads for covalent binding ( ).
Methodology : Use molecular docking and in vitro kinase assays to correlate substituent effects with activity.
Basic: What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic protons at δ 7.5–8.5 ppm; ).
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]+ calcd 355.14409; ).
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (not explicitly cited but inferred from SAR studies in ).
Advanced: How can conflicting regiochemical outcomes in cross-coupling reactions be resolved?
Answer:
Discrepancies arise from competing reactivity at N1 vs. C3/C5. Mitigation strategies include:
- Protecting Groups : Tosylation of N1 directs coupling to C5 (e.g., Pd(PPh₃)₄-mediated Suzuki reactions; ).
- Temperature Control : Lower temperatures (0°C) favor kinetic control at less hindered positions ( ).
- Computational Modeling : Predict reactive sites using DFT calculations ( ).
Basic: What is known about the toxicity profile of 1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
Limited toxicological data exist:
- Acute Toxicity : Mouse intraperitoneal LD₅₀ = 490 mg/kg ().
- Gaps : No carcinogenicity or reproductive toxicity data reported ().
Recommendations : Conduct Ames tests for mutagenicity and in vivo chronic toxicity studies in preclinical models.
Advanced: What methodologies optimize the stability of aldehyde functionalities in aqueous conditions?
Answer:
Aldehydes are prone to oxidation/hydration. Strategies include:
- Derivatization : Convert to stable acetals or Schiff bases during synthesis ().
- Lyophilization : Store derivatives as lyophilized powders to minimize hydrolysis ().
- pH Control : Buffered solutions (pH 6–7) reduce aldehyde reactivity ().
Basic: How are computational tools applied in designing pyrrolo[2,3-b]pyridine-based inhibitors?
Answer:
- Docking Studies : Use programs like AutoDock Vina to predict binding poses in FGFR1-3 ( ).
- QSAR Models : Corrogate substituent electronic properties (Hammett σ) with inhibitory potency ( ).
- MD Simulations : Assess binding stability over 100-ns trajectories (method inferred from kinase studies in ).
Advanced: How to address low yields in multi-step syntheses of 3,4-dicarbaldehyde derivatives?
Answer:
Common pitfalls and solutions:
- Intermediate Instability : Use in situ quenching (e.g., rapid filtration after MnO₂ oxidation; ).
- Purification Challenges : Employ reverse-phase HPLC for polar intermediates ( ).
- Side Reactions : Add radical scavengers (e.g., BHT) during halogenation steps ( ).
Basic: What are the primary therapeutic targets for pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Kinases : FGFR1-3 inhibition ( ) and JAK2/STAT3 pathway modulation ( ).
- Antimicrobial Targets : Preliminary data suggest activity against bacterial efflux pumps (inferred from structural analogs in ).
Advanced: How to reconcile contradictory reports on the reactivity of the pyrrolo[2,3-b]pyridine core?
Answer:
Discrepancies often stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
